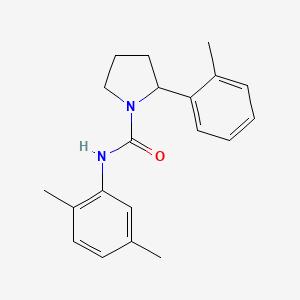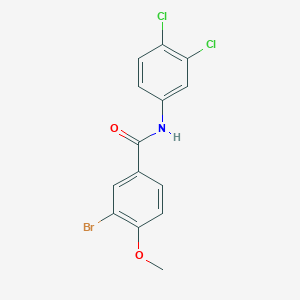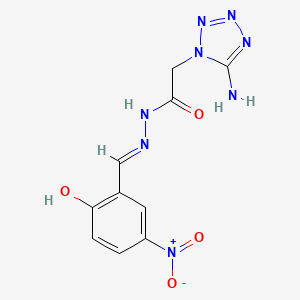![molecular formula C19H14ClN3O2 B6099687 N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6099687.png)
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide, also known as C646, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in gene expression and chromatin remodeling. C646 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide inhibits the activity of p300/CBP-associated factor (PCAF) by binding to the acetyl-CoA binding site on the enzyme. This prevents the enzyme from acetylating histones and other proteins, which in turn affects gene expression and chromatin structure. This compound has been shown to be a potent inhibitor of PCAF, with an IC50 value of 400 nM.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and to improve cardiovascular function in animal models. In addition, this compound has been shown to affect the expression of a wide range of genes, including those involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide in lab experiments is its potency and specificity as a PCAF inhibitor. It has been shown to be more potent and specific than other PCAF inhibitors, such as garcinol and curcumin. However, one limitation of using this compound is its relatively short half-life in vivo, which can make it difficult to study its long-term effects in animal models.
未来方向
There are several future directions for research on N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide. One area of interest is the development of more potent and selective PCAF inhibitors, which could be used to study the role of PCAF in various biological processes. Another area of interest is the study of this compound in combination with other drugs, such as chemotherapy agents, to determine whether it enhances their effectiveness. Finally, the use of this compound in clinical trials for the treatment of cancer and other diseases is an area of potential future research.
合成方法
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 3-nitrobenzoyl chloride, followed by reduction with tin and hydrochloric acid to yield the intermediate 3-amino-2-chlorobenzoic acid. This intermediate is then reacted with 3-carbomethoxyphenyl isocyanate to yield the final product, this compound.
科学研究应用
N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), which plays a critical role in gene expression and chromatin remodeling. This compound has been used to study the role of PCAF in cancer, inflammation, and cardiovascular disease. It has also been used to study the effects of histone acetylation on gene expression and chromatin structure.
属性
IUPAC Name |
N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-8-1-2-9-17(16)23-18(24)13-5-3-7-15(11-13)22-19(25)14-6-4-10-21-12-14/h1-12H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOSIPLWLBPUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6099606.png)

![2-(4,5-dimethoxy-2-nitrobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6099631.png)
![(2-allyl-4-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6099640.png)
![5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6099641.png)

![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B6099656.png)
![1-benzoyl-2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6099659.png)
![6,7-dimethoxy-2-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6099663.png)

![1-benzyl-2-(2-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]ethylidene}hydrazino)-1H-benzimidazole](/img/structure/B6099680.png)
![2-(ethylthio)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B6099699.png)
![1-[(2,6-dichlorophenyl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6099701.png)
![2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol](/img/structure/B6099709.png)